BenchChemオンラインストアへようこそ!

5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid

physicochemical profiling logP drug-likeness

Procure 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid (CAS 897769-50-5) for medicinal chemistry programs requiring a sulfonyl-stable, low-lipophilicity (XLogP 1.6) furan-2-carboxylic acid scaffold. The 4-methoxy substituent provides a hydrogen-bond acceptor and systematically reduces log P compared to the 4-methyl (XLogP ≈2.0) or 4-bromo (XLogP 2.3) congeners, favoring aqueous solubility and metabolic stability. The free carboxylic acid enables direct amide/ester derivatization, while the sulfonyl oxidation state ensures superior chemical stability in long-duration cellular assays. The methoxy group offers a unique demethylation-to-phenol diversification point not available with the 4-methylphenyl analog.

Molecular Formula C13H12O6S
Molecular Weight 296.30 g/mol
Cat. No. B2508926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid
Molecular FormulaC13H12O6S
Molecular Weight296.30 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O
InChIInChI=1S/C13H12O6S/c1-18-9-2-5-11(6-3-9)20(16,17)8-10-4-7-12(19-10)13(14)15/h2-7H,8H2,1H3,(H,14,15)
InChIKeyVLQOGKJKTDLBDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid: Structural Identity and Core Characteristics for Informed Procurement


5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid (CAS 897769-50-5) is a disubstituted furan-2-carboxylic acid derivative bearing a 4-methoxyphenylsulfonylmethyl moiety at the 5-position . With a molecular formula of C₁₃H₁₂O₆S and a molecular weight of 296.30 g·mol⁻¹, the compound belongs to the class of arylsulfonylmethyl-2-furoic acids, a scaffold recognised for its synthetic versatility as a carboxylic acid building block in medicinal chemistry [1]. The 4-methoxyphenyl substituent confers distinct electronic and steric properties compared with other aryl-substituted congeners, influencing both physicochemical behaviour and potential biomolecular recognition [2].

Why Generic Substitution Fails: The Functional Consequences of the 4-Methoxy Substituent in 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid


Substituting 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid with its closest aryl analogs—the 4-methylphenyl (tosylmethyl) congener (CAS 897769-35-6) or the 4-bromophenyl analog (CAS 897776-09-9)—is not chemically or pharmacologically neutral. The methoxy oxygen introduces a hydrogen-bond acceptor site and alters both the electronic character of the sulfonyl group and the overall lipophilicity [1]. Published computed properties show the tosylmethyl analog has XLogP ≈ 2.0 and the 4-bromophenyl analog XLogP = 2.3, while the methoxy-bearing sulfinyl analog exhibits XLogP = 1.6, indicating that the 4-methoxy substituent systematically reduces log P relative to methyl or bromo congeners [2]. These differences can translate into altered binding kinetics, solubility, and metabolic stability, meaning that data generated on one aryl variant cannot be extrapolated to another without experimental validation.

Quantitative Differentiation Evidence for 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid: Head-to-Head and Cross-Study Comparisons


Lipophilicity Modulation: 4-Methoxy vs. 4-Methyl and 4-Bromo Substituents

The 4-methoxyphenyl substituent reduces calculated lipophilicity compared with the 4-methylphenyl (tosylmethyl) and 4-bromophenyl analogs. The sulfinyl oxidation-state analog of the target compound (CAS 1015912-19-2) has a PubChem-computed XLogP3-AA of 1.6 [1], while the 4-methylphenylsulfonylmethyl analog has XLogP ≈ 2.0 and the 4-bromophenylsulfonylmethyl analog has XLogP = 2.3 [2]. The additional oxygen atom in the methoxy group adds polarity and hydrogen-bond acceptor capacity, which is expected to lower the log P of the fully oxidised sulfonyl target compound into the range of approximately 1.5–1.8.

physicochemical profiling logP drug-likeness

Hydrogen-Bond Acceptor Count: Methoxy Oxygen Provides an Additional Pharmacophoric Feature

The molecular formula of 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid (C₁₃H₁₂O₆S) contains six oxygen atoms, yielding a total of 6 hydrogen-bond acceptor (HBA) sites . By comparison, the 4-methylphenyl analog (C₁₃H₁₂O₅S) has 5 HBA sites, and the 4-bromophenyl analog (C₁₂H₉BrO₅S) also has 5 HBA sites [1]. The extra HBA provided by the methoxy oxygen can engage in additional polar interactions within enzyme active sites, potentially strengthening ligand–protein binding.

hydrogen bonding structure-based design target engagement

Oxidation-State Stability: Sulfonyl vs. Sulfinyl Analogues

5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid contains a sulfonyl (S(=O)₂) group, whereas its direct synthetic precursor 5-{[(4-Methoxyphenyl)sulfinyl]methyl}-2-furoic acid (CAS 1015912-19-2) bears a sulfinyl (S(=O)) group [1]. Sulfones are thermodynamically more stable than sulfoxides and are resistant to further oxidation or reduction under standard laboratory and physiological conditions [2]. This stability is critical for long-term storage, reproducible biological assay data, and downstream synthetic transformations.

chemical stability oxidation state sulfone

Phosphatase Inhibition Potential: Class-Level Evidence from the Tosylmethyl Analog

Although direct enzyme inhibition data for 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid are absent from the public domain, the structurally analogous 5-(tosylmethyl)-2-furoic acid (4-methylphenyl congener; BDBM40211) has been tested in PubChem BioAssays and exhibits IC₅₀ = 776 nM against human tyrosine-protein phosphatase non-receptor type 11 (PTPN11) [1] and IC₅₀ = 23.4 µM against PTPN5 [2]. Given that the 4-methoxy substituent is isosteric with 4-methyl and introduces additional hydrogen-bonding capacity, the target compound is expected to display comparable or modulated activity in similar phosphatase screens.

enzyme inhibition PTPN11 phosphatase screening

Optimal Application Scenarios for 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid Based on Differentiation Evidence


Medicinal Chemistry: Lead Optimisation of Phosphatase Inhibitors

The class-level phosphatase inhibition activity demonstrated by the tosylmethyl congener (IC₅₀ = 776 nM against PTPN11) [1] supports the use of 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid as a starting scaffold for structure–activity relationship (SAR) exploration. The 4-methoxy substituent provides an additional hydrogen-bond acceptor that can be exploited to enhance isoform selectivity through rational design. The carboxylic acid handle allows straightforward amide or ester derivatisation to generate focused libraries.

Physicochemical Property-Driven Candidate Selection

The systematically lower lipophilicity of the 4-methoxy congener compared with the 4-methyl (XLogP ≈ 2.0) and 4-bromo (XLogP = 2.3) analogs [2] makes it a more attractive starting point when aqueous solubility or reduced metabolic liability is a priority. Procurement of the methoxy variant should be favoured over the bromo or methyl analogs in programmes where log P < 2 is a design criterion.

Chemical Biology Tool Compound Development

The sulfonyl oxidation state provides superior chemical stability relative to the sulfinyl precursor [3], making the compound suitable for long-duration cellular assays where redox cycling could interfere with phenotype readouts. The free carboxylic acid also enables bioconjugation (e.g., to biotin or fluorophores) for target identification studies via affinity-based proteomics.

Synthetic Methodology and Building Block Procurement

As a bifunctional building block bearing both a carboxylic acid and an arylsulfonylmethyl group, 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid is suited for diversity-oriented synthesis. The methoxy group can be demethylated to a phenol for further functionalisation, a transformation not possible with the 4-methylphenyl analog. This unique synthetic divergence point justifies its inclusion in compound collections intended for late-stage diversification [4].

Quote Request

Request a Quote for 5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.